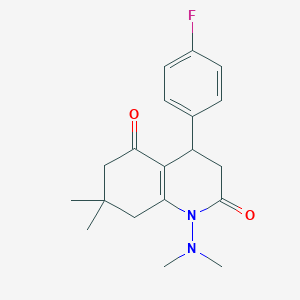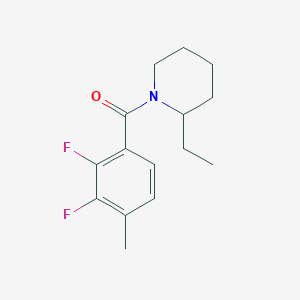![molecular formula C30H29NO7S B11076194 N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076194.png)
N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide: is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to the nitrogen atoms and a sulfonamide group attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions . The sulfonamide group is then introduced through sulfonation reactions, and the 3,4-dimethoxybenzyl groups are attached via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the 3,4-dimethoxybenzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
Chemistry: N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The 3,4-dimethoxybenzyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Dibenzo[b,d]furan: The parent compound, which lacks the sulfonamide and 3,4-dimethoxybenzyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar structural features.
Polychlorinated dibenzofurans: Chlorinated derivatives of dibenzofuran with different chemical properties and toxicological profiles.
Uniqueness: N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of the dibenzofuran core with sulfonamide and 3,4-dimethoxybenzyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C30H29NO7S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N,N-bis[(3,4-dimethoxyphenyl)methyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C30H29NO7S/c1-34-27-12-9-20(15-29(27)36-3)18-31(19-21-10-13-28(35-2)30(16-21)37-4)39(32,33)22-11-14-26-24(17-22)23-7-5-6-8-25(23)38-26/h5-17H,18-19H2,1-4H3 |
InChI Key |
ROEJTSNJEAMNGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11076125.png)
![6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11076137.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate](/img/structure/B11076141.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11076143.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11076156.png)
![Ethyl [3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-5'-phenyl-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11076165.png)

![4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11076176.png)
![3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076178.png)

![N-(4-chlorophenyl)-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11076203.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11076211.png)
![methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11076212.png)
